molecular formula C10H9NO2S B1517547 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 1019442-90-0

7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1517547
CAS No.: 1019442-90-0
M. Wt: 207.25 g/mol
InChI Key: ANICTJCZERDZGN-UHFFFAOYSA-N
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Description

7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol. This compound is characterized by its isothiocyanate group attached to a benzodioxepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with thiocyanates in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of raw materials, reaction parameters, and purification techniques are carefully controlled to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound's biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with thiols in proteins, leading to the formation of thioureas, which can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine

  • Other isothiocyanates (e.g., phenyl isothiocyanate, allyl isothiocyanate)

  • Related benzodioxepines with different substituents

Properties

IUPAC Name

7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c14-7-11-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANICTJCZERDZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N=C=S)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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